N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with ethyl, phenyl, and sulfanyl acetamide groups.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-3-27-22(29)21-17(12-19(32-21)14-7-5-4-6-8-14)26-23(27)31-13-20(28)25-16-11-15(24)9-10-18(16)30-2/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNQIVIZOJUTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its bioactive properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Core Heterocycle Variations: The target compound features a thieno[3,2-d]pyrimidine core, whereas analogs like Compound C (thieno[2,3-d]pyrimidine) and Compound D (simple pyrimidine) exhibit positional isomerism or reduced ring fusion, which may alter electronic properties and binding affinity .
Substituent Effects :
- The 5-chloro-2-methoxyphenyl group in the target compound differs from the 2,3-dichlorophenyl (Compound B) and 3-chloro-4-methoxyphenyl (Compound E) groups. Chlorine and methoxy positions on the phenyl ring influence lipophilicity and steric interactions .
- Alkyl substituents (e.g., ethyl in the target compound vs. 2-methylpropyl in Compound E) modulate steric bulk and metabolic stability .
The absence of sulfonyl or cyclohexenyl groups (as in Compound D) in the target compound may reduce polarity and aqueous solubility .
Research Implications and Limitations
Future studies should prioritize:
- Structure-Activity Relationship (SAR) : Correlating substituent variations (e.g., chloro vs. methoxy positions) with target binding.
- Computational Modeling : Predicting bioavailability and binding modes using tools like SHELX .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties.
Chemical Structure and Properties
The IUPAC name of the compound indicates its structural complexity, consisting of a chloro-methoxyphenyl moiety linked to a thieno[3,2-d]pyrimidine sulfanyl acetamide. The molecular formula is with a molecular weight of approximately 465.59 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thieno[3,2-d]pyrimidine structure is known to modulate enzyme activities and receptor interactions, which can lead to various therapeutic effects.
Biological Activities
Research indicates that compounds with a thieno[3,2-d]pyrimidine backbone exhibit a wide range of biological activities:
-
Anticancer Activity :
- Thieno[3,2-d]pyrimidines have been shown to inhibit various kinases involved in cancer progression, including FLT3 and mTOR pathways. For instance, studies have demonstrated that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can enhance inhibitory potency against cancer cell lines such as MV4-11 and K562 .
- Table 1 summarizes the IC50 values for different derivatives against FLT3:
Compound FLT3 IC50 (μM) 1 0.065 2 0.175 3 0.488 4 0.750 5 0.208 - Anti-inflammatory Activity :
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Studies
Several studies have highlighted the biological efficacy of compounds similar to this compound:
- Study on Anticancer Activity :
- Research on Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
